5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one
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Overview
Description
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of 5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is C7H9N3O2 . It belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects .Mechanism of Action
While the specific mechanism of action for 5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is not mentioned in the search results, pyridazin-3(2H)-one derivatives have been reported to possess antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Safety and Hazards
Future Directions
Given the wide range of pharmacological properties and the versatility of pyridazin-3(2H)-one derivatives, it is suggested that this privileged skeleton should be extensively studied for therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .
properties
IUPAC Name |
4-acetyl-5-amino-3-methyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-3-5(4(2)11)6(8)7(12)10-9-3/h1-2H3,(H2,8,9)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIMOVPQNHKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700268 |
Source
|
Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one | |
CAS RN |
17335-04-5 |
Source
|
Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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